Isononanoic acid monoethanolamine salt
Description
Isononanoic acid monoethanolamine salt (CAS 67801-50-7) is a chemical compound formed by the neutralization of isononanoic acid (3,5,5-trimethylhexanoic acid) with monoethanolamine (2-aminoethanol). Its molecular formula is C₁₁H₂₅NO₃, with a molecular weight of 219.32 g/mol . The compound is structurally characterized by a branched-chain carboxylic acid (isononanoic acid) paired with the amine and hydroxyl groups of monoethanolamine. This salt is utilized in industrial applications such as surfactants, emulsifiers, and corrosion inhibitors, leveraging its amphiphilic properties derived from the polar head (ethanolamine) and nonpolar tail (branched alkyl chain) .
Properties
CAS No. |
67801-50-7 |
|---|---|
Molecular Formula |
C11H25NO3 |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-aminoethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-8(2)6-4-3-5-7-9(10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,10,11);4H,1-3H2 |
InChI Key |
BHOXNOVBYRWXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)O.C(CO)N |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isononanoic acid monoethanolamine salt typically involves the neutralization reaction between isononanoic acid and monoethanolamine. The reaction is carried out under controlled conditions to ensure complete neutralization and formation of the salt. The general reaction can be represented as:
Isononanoic Acid+Monoethanolamine→Isononanoic Acid Monoethanolamine Salt
Industrial Production Methods: Industrial production of isononanoic acid involves the oxidation of isononyl aldehyde using metal salts as catalysts and peroxides as oxidants . The resulting isononanoic acid is then reacted with monoethanolamine to form the desired salt. This process ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Isononanoic acid monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Isononanoic acid monoethanolamine salt finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the formulation of biocompatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Widely used in metalworking fluids, coatings, and lubricants due to its excellent emulsifying and stabilizing properties
Mechanism of Action
The mechanism of action of isononanoic acid monoethanolamine salt involves the interaction of its functional groups with target molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amine group can participate in nucleophilic reactions. These interactions contribute to the compound’s effectiveness in various applications, such as corrosion inhibition and emulsification .
Comparison with Similar Compounds
Structural and Functional Analogues
Sodium Isononanoate (C₉H₁₇NaO₂)
- Molecular Weight : 180.22 g/mol .
- Properties: As an anionic surfactant, sodium isononanoate exhibits higher water solubility compared to the monoethanolamine salt due to the ionic sodium cation. However, it may have lower compatibility with nonpolar matrices in cosmetic formulations .
- Applications : Primarily used in detergents and industrial cleaning agents, where high solubility is advantageous .
Hexadecanoic Acid Monoethanolamine Salt (C₁₈H₃₇NO₂)
- Surface Activity: Reduces water-air surface tension from 71.98 mN/m to 30.9 mN/m, demonstrating superior surfactant properties compared to isononanoic acid monoethanolamine salt .
- Applications : Effective in oil dispersion and collection due to strong lipophilic interactions .
Monoethanolamine Oleate (C₂₀H₄₁NO₃)
- Applications: Used medically as a sclerosing agent. Its longer unsaturated alkyl chain (oleic acid) enhances biocompatibility but reduces stability under oxidative conditions compared to branched-chain isononanoate salts .
Sorption Selectivity
- Monoethanolamine-based anion exchangers (e.g., SB-1) demonstrate high selectivity for boric acid recovery via chemisorption. This contrasts with isononanoic acid salts, which are more suited for surfactant roles due to their balanced hydrophilicity-lipophilicity profile .
Physicochemical Properties
Industrial Utilization
- Cosmetics: Isononanoic acid MEA salt is used in inverse latex formulations for stabilizers, whereas sodium salts are avoided due to pH incompatibility .
- Oil Recovery: Hexadecanoic acid MEA salt outperforms in oil dispersion, but isononanoic acid’s branched chain may improve biodegradability .
Q & A
Basic: What is the optimal laboratory synthesis protocol for isononanoic acid monoethanolamine salt?
Methodological Answer:
The salt is synthesized via an acid-base reaction between isononanoic acid (C₉H₁₈O₂) and monoethanolamine (C₂H₇NO) in a 1:1 molar ratio.
- Procedure :
- Dissolve equimolar amounts of isononanoic acid and monoethanolamine in anhydrous ethanol under nitrogen atmosphere .
- Reflux at 70–80°C for 2–4 hours to ensure complete neutralization.
- Purify the product via vacuum distillation to remove solvents, followed by recrystallization in a non-polar solvent (e.g., hexane) .
- Validation : Confirm reaction completion using FT-IR spectroscopy (e.g., disappearance of carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ and appearance of ammonium N-H bands at ~3200 cm⁻¹) .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylate C=O stretch at ~1600 cm⁻¹ and ammonium N-H bending at ~1500 cm⁻¹) .
- Elemental Analysis : Verifies stoichiometry (expected C: ~60%, H: ~11.5%, N: ~6.4%) .
- HPLC/UPLC : Separates and quantifies impurities using a reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid (85:15:0.1 v/v) .
Advanced: How does branching in the alkyl chain influence the surfactant properties of this salt compared to linear analogs?
Methodological Answer:
The iso-C₈ branching in isononanoic acid reduces critical micelle concentration (CMC) and enhances surface activity compared to linear chains.
- Experimental Design :
- Mechanistic Insight : Branching lowers packing efficiency at interfaces, increasing interfacial film fluidity and lowering surface tension (e.g., from 71.98 mN/m to 30.9 mN/m) .
Advanced: How can researchers resolve contradictions in solubility data reported across studies?
Methodological Answer:
Contradictions often arise from solvent purity, temperature, and measurement techniques.
- Strategies :
- Standardize solvent systems (e.g., use HPLC-grade ethyl alcohol, as solubility is ~50 mg/mL at 25°C) .
- Perform controlled solubility tests using gravimetric analysis: dissolve known masses in solvents, filter undissolved particles, and evaporate to dryness .
- Account for temperature effects via van’t Hoff plots to model solubility thermodynamics .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C based on boiling point ~247°C) .
Basic: What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (irritation category 2A) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (specific target organ toxicity category 3) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the salt interact with divalent metal ions in aqueous systems?
Methodological Answer:
- Experimental Approach :
- Comparative Analysis : Contrast with lead salts (e.g., basic isononanoic acid lead salt, CAS 90431-21-3), which exhibit lower aqueous solubility due to stronger ionic interactions .
Basic: What solvent systems optimize dissolution for experimental applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
